1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine
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Overview
Description
3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)isoxazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of isoxazole, thiazole, and bipiperidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)isoxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole core, followed by the introduction of the thiazole and bipiperidine groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents, and electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4H-1,2,4-triazole
- 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium chloride
- Ethyl 3,5-Dimethyl-4-((4-phenyl-1,3-thiazol-2-yl)carbamoyl)-1H-pyrrole-2-carboxylate
Uniqueness
What sets 3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)sulfonyl)isoxazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dimethyl-4-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S2/c1-13-17(14(2)26-20-13)28(23,24)22-10-3-15(4-11-22)21-8-5-16(6-9-21)25-18-19-7-12-27-18/h7,12,15-16H,3-6,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMQMQNXBGFLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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